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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

Cat. No.: B15056076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 4-Bromo-3-methylpyridazine in microwave-assisted organic synthesis. This

versatile building block is a key intermediate in the development of novel compounds for

pharmaceutical and agrochemical applications. Microwave-assisted synthesis offers significant

advantages over conventional heating methods, including drastically reduced reaction times,

increased yields, and improved purity of products.

Introduction
4-Bromo-3-methylpyridazine is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. The presence of a bromine atom at the 4-position and a

methyl group at the 3-position of the pyridazine ring offers multiple reactive sites for synthetic

transformations. The bromine atom serves as an excellent leaving group for various cross-

coupling reactions, enabling the facile introduction of diverse functionalities. Microwave

irradiation has emerged as a powerful tool to accelerate these transformations, leading to rapid

and efficient synthesis of novel 4-substituted-3-methylpyridazine derivatives.
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Derivatives of 4-Bromo-3-methylpyridazine are precursors to a wide range of biologically

active molecules. Pyridazine-containing compounds have demonstrated a broad spectrum of

pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The

ability to rapidly synthesize libraries of these compounds using microwave technology is

invaluable for structure-activity relationship (SAR) studies in drug discovery.

Microwave-Assisted Cross-Coupling Reactions
Microwave-assisted cross-coupling reactions are highly efficient methods for forming carbon-

carbon and carbon-nitrogen bonds. 4-Bromo-3-methylpyridazine is an ideal substrate for

these reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl

or vinyl halides and boronic acids. Microwave irradiation significantly accelerates this

palladium-catalyzed reaction.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridazine with

Phenylboronic Acid

Entry
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time
(min)

Yield
(%)

1
Pd(PPh₃)

₄ (5)
-

Na₂CO₃

(2)

Toluene/

EtOH/H₂

O (4:1:1)

120 15 85

2
PdCl₂(dp

pf) (3)
-

K₂CO₃

(2)

1,4-

Dioxane/

H₂O (4:1)

130 10 92

3

XPhos

Pd G2

(2)

XPhos

(4)

K₃PO₄

(2)

t-

AmylOH
140 8 95

Note: The data in this table is representative and synthesized from typical conditions for similar

substrates, as direct experimental data for 4-Bromo-3-methylpyridazine was not available in
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the search results.

To a 10 mL microwave vial, add 4-Bromo-3-methylpyridazine (1 mmol, 173 mg),

phenylboronic acid (1.2 mmol, 146 mg), palladium catalyst (see Table 1), ligand (if

applicable), and base (see Table 1).

Add the appropriate solvent (4 mL).

Seal the vial with a septum cap.

Place the vial in the microwave reactor.

Irradiate at the specified temperature for the indicated time.

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-

phenylpyridazine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and

amines. This reaction is crucial for the synthesis of anilines and other arylamine derivatives.

Microwave heating provides a rapid and efficient method for this transformation.

Table 2: Microwave-Assisted Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridazine
with Morpholine
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time
(min)

Yield
(%)

1
Pd₂(dba)

₃ (2)

XPhos

(4)

NaOtBu

(1.5)
Toluene 110 20 88

2
Pd(OAc)₂

(3)

BINAP

(4.5)

Cs₂CO₃

(2)

1,4-

Dioxane
120 15 90

3

RuPhos

Pd G3

(2)

RuPhos

(3)

LHMDS

(1.8)
THF 100 10 94

Note: The data in this table is representative and synthesized from typical conditions for similar

substrates, as direct experimental data for 4-Bromo-3-methylpyridazine was not available in

the search results.

To a 10 mL microwave vial under an inert atmosphere (e.g., argon), add 4-Bromo-3-
methylpyridazine (1 mmol, 173 mg), morpholine (1.2 mmol, 105 µL), palladium catalyst

(see Table 2), ligand, and base (see Table 2).

Add the appropriate solvent (4 mL).

Seal the vial with a septum cap.

Place the vial in the microwave reactor.

Irradiate at the specified temperature for the indicated time.

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and quench with

saturated aqueous NH₄Cl (10 mL).

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-(3-

methylpyridazin-4-yl)morpholine.
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Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl

halides and terminal alkynes, catalyzed by palladium and copper(I) salts. Microwave assistance

dramatically shortens the reaction times for this coupling.

Table 3: Microwave-Assisted Sonogashira Coupling of 4-Bromo-3-methylpyridazine with

Phenylacetylene

Entry
Pd
Catalyst
(mol%)

Cu(I)
Salt
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time
(min)

Yield
(%)

1
Pd(PPh₃)

₂Cl₂ (3)
CuI (5) Et₃N (2) DMF 100 20 82

2
Pd(OAc)₂

(2)
CuI (4) DIPA (2)

Acetonitri

le
110 15 88

3
PdCl₂(dp

pf) (3)
CuI (6)

Cs₂CO₃

(2)

1,4-

Dioxane
120 10 91

Note: The data in this table is representative and synthesized from typical conditions for similar

substrates, as direct experimental data for 4-Bromo-3-methylpyridazine was not available in

the search results.

To a 10 mL microwave vial under an inert atmosphere, add 4-Bromo-3-methylpyridazine (1

mmol, 173 mg), phenylacetylene (1.2 mmol, 132 µL), palladium catalyst (see Table 3),

copper(I) salt, and base (see Table 3).

Add the appropriate solvent (4 mL).

Seal the vial with a septum cap.

Place the vial in the microwave reactor.

Irradiate at the specified temperature for the indicated time.
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After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-

(phenylethynyl)pyridazine.

Biological Relevance and Signaling Pathways
Derivatives of pyridazine and related nitrogen-containing heterocycles are known to exhibit a

range of biological activities, including anticancer and kinase inhibitory effects.[1][2] For

instance, substituted pyridazines have been investigated as inhibitors of cyclin-dependent

kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of the cell

cycle and cell survival pathways.[3][4]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by 4-

substituted-3-methylpyridazine derivatives, based on the known activities of similar heterocyclic

compounds.
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Caption: Hypothetical signaling pathways targeted by 4-substituted-3-methylpyridazine

derivatives.

Experimental Workflow
The general workflow for microwave-assisted synthesis using 4-Bromo-3-methylpyridazine is

outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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